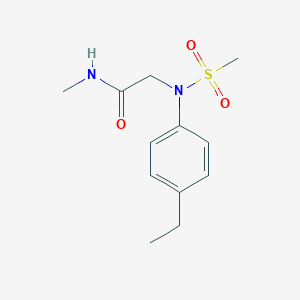![molecular formula C18H18FNO2S B5740210 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FBM and is synthesized through a specific method that involves the use of different reagents and solvents.
作用機序
FBM exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases. FBM also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, FBM has been found to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FBM has been shown to have a variety of biochemical and physiological effects. In cancer cells, FBM induces apoptosis and inhibits the activity of enzymes that are involved in cancer progression. In addition, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. FBM has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
FBM has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. FBM has also been found to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. However, FBM has some limitations for lab experiments. It is a relatively new compound, and there is still limited research on its safety and efficacy. Additionally, FBM is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on FBM. One direction is to further investigate its potential applications in cancer treatment. Research could focus on optimizing the synthesis method of FBM and studying its safety and efficacy in animal models. Additionally, research could explore the potential of FBM in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Another future direction could be to study the mechanism of action of FBM in more detail, to gain a better understanding of how it exerts its effects on cancer cells and other cell types.
合成法
FBM is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to produce 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-chlorobenzoyl chloride in the presence of triethylamine to produce 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine. The final product is purified through column chromatography to obtain a pure compound.
科学的研究の応用
FBM has potential applications in medicine, specifically in the treatment of cancer. Research has shown that FBM inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. FBM has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Furthermore, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYAONIVGFRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)


![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)